molecular formula C17H17N5O B5972610 2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5972610
M. Wt: 307.35 g/mol
InChI Key: UBQKLRBUGXNBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PP-1 and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

PP-1 exerts its effects by inhibiting the activity of certain enzymes, including protein kinases. Protein kinases are enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of protein kinases, PP-1 can affect various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
PP-1 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, PP-1 has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

PP-1 has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential therapeutic applications. However, PP-1 also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of PP-1, including the development of more specific inhibitors of protein kinases and the investigation of PP-1's potential therapeutic applications in other diseases, including autoimmune diseases and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of PP-1 in humans and to develop more efficient methods for its synthesis.

Synthesis Methods

PP-1 can be synthesized using various methods, including the reaction of 2-aminopyridine with ethyl 4-chloroacetoacetate, followed by cyclization and subsequent reaction with piperidine. Another method involves the reaction of 2-aminopyridine with 3-pyridinecarboxaldehyde, followed by cyclization with ethyl acetoacetate and piperidine.

Scientific Research Applications

PP-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PP-1 has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer cells. Additionally, PP-1 has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-piperidin-1-yl-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16-14-13(12-5-4-7-18-11-12)6-8-19-15(14)20-17(21-16)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQKLRBUGXNBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperidin-1-yl)-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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